1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one
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Overview
Description
1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzenesulfonyl group attached to a bicyclo[4.1.0]heptan-2-one core, which includes a cyclopropane ring fused to a cyclohexanone ring. The compound’s structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[4.1.0]heptan-2-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a strong base or acid catalyst.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the bicyclic core using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Methylation: The final step involves the methylation of the bicyclic core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Addition: The double bonds in the bicyclic core can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Scientific Research Applications
1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets through its sulfonyl and bicyclic groups. The benzenesulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, while the bicyclic core can provide structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptan-2-one: This compound lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.
7-Oxabicyclo[4.1.0]heptan-2-one: This compound contains an oxygen atom in the bicyclic core, which can alter its reactivity and interactions with other molecules.
Bicyclo[3.2.0]heptan-2-one: This compound has a different bicyclic structure, leading to variations in its chemical properties and applications.
The presence of the benzenesulfonyl group in this compound imparts unique reactivity and specificity, distinguishing it from these similar compounds.
Properties
CAS No. |
61698-65-5 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C14H16O3S/c1-10-12-8-5-9-13(15)14(10,12)18(16,17)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3 |
InChI Key |
CQGANZUMZVUQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1(C(=O)CCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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